molecular formula C10H11ClO2 B12271196 2-(3-Chlorophenoxy)cyclobutan-1-ol

2-(3-Chlorophenoxy)cyclobutan-1-ol

Cat. No.: B12271196
M. Wt: 198.64 g/mol
InChI Key: SJJMSURTROZQNI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11ClO2 It is characterized by a cyclobutane ring substituted with a 3-chlorophenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)cyclobutan-1-ol typically involves the reaction of 3-chlorophenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Purification of the product is typically done through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenoxy)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group and the chlorophenoxy moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activities and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)cyclobutan-1-ol
  • 2-(3-Bromophenoxy)cyclobutan-1-ol
  • 2-(3-Fluorophenoxy)cyclobutan-1-ol

Uniqueness

2-(3-Chlorophenoxy)cyclobutan-1-ol is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and physical properties. This substitution pattern influences the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chlorophenoxy)cyclobutan-1-ol

InChI

InChI=1S/C10H11ClO2/c11-7-2-1-3-8(6-7)13-10-5-4-9(10)12/h1-3,6,9-10,12H,4-5H2

InChI Key

SJJMSURTROZQNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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